(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-15-10-12-26(13-11-15)33(29,30)18-7-4-16(5-8-18)21(27)24-23-25(2)19-9-6-17(22(28)31-3)14-20(19)32-23/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGIQONPIKAQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and specific activities, particularly in relation to its effects on various biological targets.
Compound Overview
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety, which is known for its pharmacological properties. The presence of a piperidine ring further enhances its potential as a bioactive molecule.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazole ring and subsequent modifications to introduce the piperidine and sulfonyl groups. Detailed synthetic pathways are crucial for understanding how variations in structure can influence biological activity.
1. Acetylcholinesterase Inhibition
One of the primary areas of investigation for compounds related to benzo[d]thiazoles is their ability to inhibit acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission by breaking down acetylcholine. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease.
In studies, similar compounds have shown promising AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating significant potential for therapeutic applications against neurodegenerative diseases .
2. Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related damage in cells. Compounds structurally related to this compound have demonstrated strong antioxidant efficacy in various assays, suggesting that they may help protect against cellular damage caused by free radicals .
3. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Analogous compounds have been shown to effectively inhibit tyrosinase activity in B16F10 melanoma cells, indicating that this compound may possess similar properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with structural similarities to this compound:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : The compound's structure suggests potential interactions with specific cellular pathways involved in cancer progression. Research indicates that derivatives of benzo[d]thiazoles exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and metastasis.
- Case Study : A study demonstrated that similar compounds displayed significant cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
-
Histone Methyltransferase Inhibition
- Targeting EZH2 : The compound may act as an inhibitor of histone methyltransferases, particularly Enhancer of Zeste Homolog 2 (EZH2), which plays a critical role in epigenetic regulation and is implicated in several cancers.
- Research Findings : Inhibitors targeting EZH2 have shown promise in preclinical trials for B-cell lymphomas, suggesting that (E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate could be explored further for similar applications .
Preliminary toxicological assessments are essential to evaluate the safety profile of this compound. Studies on similar compounds indicate varying degrees of toxicity depending on structural modifications.
| Compound | LD50 (mg/kg) | Toxicity Classification |
|---|---|---|
| Compound A | 300 | Moderate |
| Compound B | 150 | High |
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The closest structural analog is methyl 3-ethyl-2-(4-(piperidin-1-ylsulfonyl)benzoyl)imino-1,3-benzothiazole-6-carboxylate (CAS 850909-29-4, ). Key differences include:
- Position 3 substituent : Methyl (target) vs. ethyl (analog).
- Piperidine substitution : 4-Methylpiperidine (target) vs. unsubstituted piperidine (analog).
- Stereochemistry : (E)-configuration (target) vs. (Z)-configuration (analog).
Table 1: Physicochemical and Structural Comparison
The ethyl group in the analog increases lipophilicity (higher XLogP3), while the 4-methylpiperidine in the target may enhance steric hindrance or solubility depending on the local chemical environment.
Functional Group Comparisons: Sulfonylureas
Sulfonylurea herbicides (), such as metsulfuron-methyl, share a sulfonyl group but differ critically in their core structures. Sulfonylureas feature a urea bridge (-NHSO₂NH-), whereas the target compound utilizes an imino-sulfonylbenzoyl linkage. This distinction impacts reactivity and biological targets: sulfonylureas inhibit acetolactate synthase in plants, while the target’s benzothiazole-imino structure may interact with different biological systems .
Hydrogen Bonding and Crystallography
highlights hydrogen bonding patterns in triazole-thione derivatives, where N–H···O/S interactions drive crystal packing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
